![molecular formula C14H17ClFNO2 B2383246 2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide CAS No. 2411267-70-2](/img/structure/B2383246.png)
2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloroacetamide group attached to a cyclohexyl ring, which is further substituted with a fluorophenyl and a hydroxyl group. The unique structure of this compound makes it an interesting subject for chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from a suitable precursor such as a substituted benzene derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto the benzene ring.
Attachment of the Chloroacetamide Group: The chloroacetamide group is attached through an acylation reaction, where chloroacetyl chloride reacts with the amine group on the cyclohexyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloroacetamide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-Chloro-N-(4-fluorophenyl)-N-methylacetamide
- N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide is unique due to the presence of both a fluorophenyl and a hydroxyl group on the cyclohexyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
2-chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c15-9-13(18)17-12-4-6-14(19,7-5-12)10-2-1-3-11(16)8-10/h1-3,8,12,19H,4-7,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRPWYQJOGWCCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCl)(C2=CC(=CC=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2383167.png)
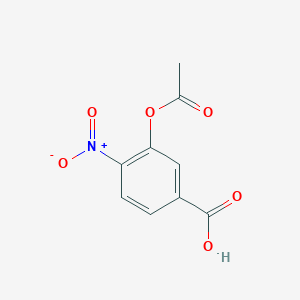
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2383169.png)
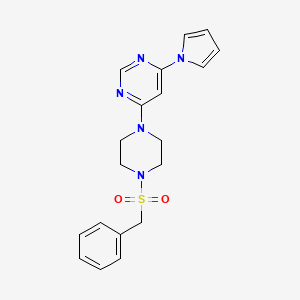
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383172.png)
![3-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2383173.png)
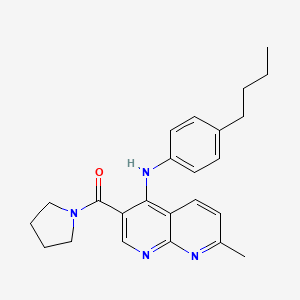
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide](/img/structure/B2383178.png)
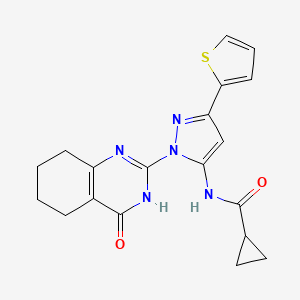
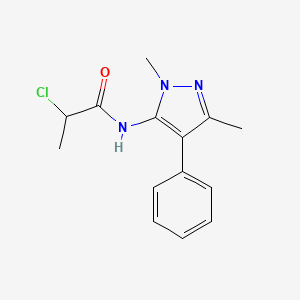
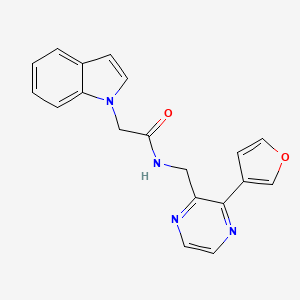
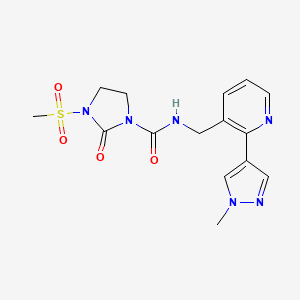

![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2383186.png)
